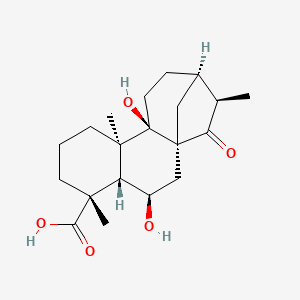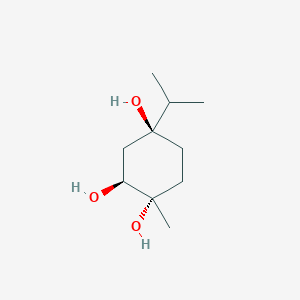
Pterisolic acid D
Übersicht
Beschreibung
Pterisolic acid D is a chemical compound . It holds immense potential in scientific research, with diverse applications ranging from medicinal drug development to environmental studies.
Molecular Structure Analysis
Pterisolic acid D is an ent-15-oxokauran-19-oic acid derivative . Its molecular formula is C20H30O5 . The structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .
Wissenschaftliche Forschungsanwendungen
Phytochemical Research
Pterisolic acid D is one of the six new ent-15-oxokauran-19-oic acid derivatives that were isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae) . These compounds, including Pterisolic acid D, are part of a class of chemicals known as ent-kauranoids . The isolation and structural elucidation of these new constituents contribute to the phytochemical research, particularly in the study of ent-kauranoids .
Drug Development
The unique structure and properties of Pterisolic acid D make it a potential candidate for medicinal drug development. The compound could be used as a basis for creating new drugs with improved efficacy and fewer side effects.
Environmental Studies
Pterisolic acid D, like other chemical compounds, can be used in environmental studies. Understanding its properties and behavior in different environmental conditions can provide valuable insights into various environmental processes.
Bioactive Compound Research
The genus Pteris, from which Pterisolic acid D is derived, is known to be a rich source of bioactive ent-kaurane diterpenoids and pterosins . Therefore, Pterisolic acid D could be used in research focused on these bioactive compounds .
Natural Product Library
Pterisolic acid D contributes to the assembly of a large-scale natural product library, which is valuable in the discovery of new drug leads from nature . This library can be used to screen for compounds with potential therapeutic effects .
Advanced Catalysis
Although there’s no direct evidence yet, based on the properties of similar compounds, Pterisolic acid D could potentially be used in advanced catalysis . Further research would be needed to confirm this potential application .
Safety and Hazards
When handling Pterisolic acid D, it’s advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Wirkmechanismus
Target of Action
Pterisolic Acid D, like its analogue Pterisolic Acid B , is likely to target the Nrf2 pathway . The primary target within this pathway is Keap1 , specifically the Cys171 within the Keap1-BTB domain . Keap1 is a crucial regulator of the Nrf2 pathway, which plays a pivotal role in cell protection from environmental insults .
Mode of Action
Pterisolic Acid D is expected to activate the Nrf2 pathway by covalently modifying Cys171 of Keap1 . This modification inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes . The result is an increase in the cytoplasmic level of Nrf2 .
Biochemical Pathways
The activation of the Nrf2 pathway leads to the induction of phase II detoxification enzymes . These enzymes, such as glutamate cysteine ligase (GCS) and quinone oxidoreductase-1 (NQO1), are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), xenobiotic metabolism, and drug transport . The expression of these protective enzymes is induced by the binding of the Nrf2 transcription factor to the antioxidant responsive element (ARE) located in the enhancer sequence of the genes .
Pharmacokinetics
Its action on the nrf2 pathway suggests it may influence the metabolism and excretion of toxic chemotherapy agents within specific tissues .
Result of Action
The activation of the Nrf2 pathway by Pterisolic Acid D is expected to have a significant cytoprotective effect . For instance, it may show a protective effect against cisplatin-induced cytotoxicity in cells, as seen with its analogue Pterisolic Acid B .
Eigenschaften
IUPAC Name |
(1S,3R,4S,5R,9R,10R,13R,14R)-3,10-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHLPUZVXXTHU-VDRBZVAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C4(CCCC(C4C(CC3(C2)C1=O)O)(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3([C@@]4(CCC[C@@]([C@H]4[C@@H](C[C@]3(C2)C1=O)O)(C)C(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222406 | |
| Record name | Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401419-88-2 | |
| Record name | Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







